molecular formula C11H11F2N3OS B5798809 N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide

N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No. B5798809
M. Wt: 271.29 g/mol
InChI Key: PTFFKKCGXQMTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide, also known as DFTIM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. DFTIM is a derivative of imidazole, a five-membered heterocyclic compound that has a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to inhibit the activity of proteases, kinases, and other enzymes that are involved in various cellular processes. N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide also exhibits antioxidant and anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes and proteins that are involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide in lab experiments is its high specificity and potency towards its target enzymes and proteins. It also exhibits low toxicity towards normal cells, making it a safe candidate for drug development. However, one of the limitations of using N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide. One of the potential applications of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is in the treatment of cancer, where it has shown promising results in inhibiting the activity of various oncogenic proteins. Further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent. Other potential applications of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide include the treatment of inflammation and neurological disorders, where it has also shown promising results in preclinical studies. Overall, the research on N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide is still in its early stages, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide involves the reaction of 4-[(difluoromethyl)thio]aniline with glyoxal in the presence of ammonium acetate and acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The yield of N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide obtained through this method is around 50-60%.

Scientific Research Applications

N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3OS/c12-11(13)18-8-3-1-7(2-4-8)16-10(17)9-14-5-6-15-9/h1-4,11H,5-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFFKKCGXQMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7108282

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